Mass Spectrometric Baseline Resolution vs. Other Deuterated Internal Standards
The design of Itraconazole-d9 with nine deuterium atoms ensures a +9 Da mass shift from the unlabeled analyte (C35H38Cl2N8O4, MW 705.64) [1]. This shift provides a quantifiable advantage over less-substituted analogs like Itraconazole-d5 (+5 Da shift, MW 710.64) . The larger mass difference in Itraconazole-d9 minimizes isotopic cross-talk, eliminating the need for mathematical correction algorithms and ensuring baseline resolution in MS1 spectra, even when the analyte is present in high abundance .
| Evidence Dimension | Mass Shift for MS1 Resolution |
|---|---|
| Target Compound Data | +9 Da (C35H29D9Cl2N8O4, MW 714.69) |
| Comparator Or Baseline | Itraconazole-d5: +5 Da (C35H33D5Cl2N8O4, MW 710.64) |
| Quantified Difference | Δ = +4 Da mass shift |
| Conditions | Electrospray ionization (ESI) positive ion mode, full-scan MS acquisition |
Why This Matters
The larger mass shift simplifies MS method development and reduces potential for quantitative error from isotopic peak overlap, a key factor in regulated bioanalysis.
- [1] PubChem. (2026). Itraconazole-d9. PubChem CID 118988633. View Source
